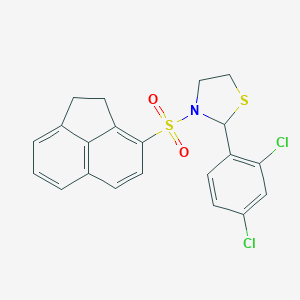
2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazolidine derivative that exhibits significant biological activity and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine involves its ability to inhibit the activity of various enzymes and proteins involved in the inflammatory response. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine has been found to exhibit significant biochemical and physiological effects. This compound has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation. Additionally, this compound has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine has several advantages for laboratory experiments. This compound is relatively easy to synthesize and has been extensively studied for its mechanism of action and biochemical effects. However, there are some limitations to the use of this compound in laboratory experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several potential future directions for the study of 2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine. One potential area of research is the development of new drugs based on the structure of this compound for the treatment of various diseases, including inflammation and oxidative stress. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to investigate its potential for use in combination with other drugs. Finally, research is needed to explore the potential applications of this compound in other fields, such as agriculture and food science.
Synthesis Methods
The synthesis of 2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine involves the reaction of 2,4-dichlorobenzaldehyde with 1,2-dihydroacenaphthylen-3-amine in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to yield 2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit significant anti-inflammatory, antioxidant, and antimicrobial activity, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
Molecular Formula |
C21H17Cl2NO2S2 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine |
InChI |
InChI=1S/C21H17Cl2NO2S2/c22-15-6-8-16(18(23)12-15)21-24(10-11-27-21)28(25,26)19-9-5-14-3-1-2-13-4-7-17(19)20(13)14/h1-3,5-6,8-9,12,21H,4,7,10-11H2 |
InChI Key |
XJTMKCXONMHFCY-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)N4CCSC4C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)N4CCSC4C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)
![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)


![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)
![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)




![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)